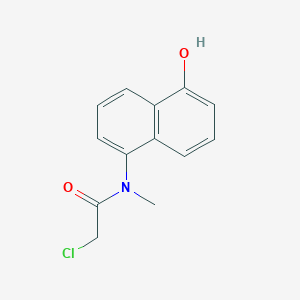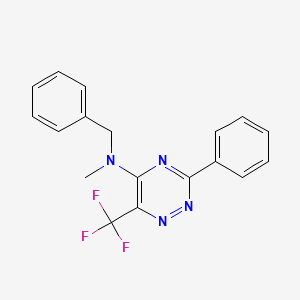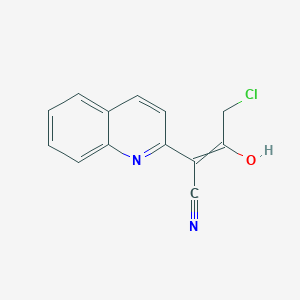
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide: is an organic compound with the molecular formula C12H10ClNO2. It is a derivative of acetamide, featuring a chloro group, a hydroxynaphthyl group, and a methyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-hydroxynaphthalene-1-amine and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-hydroxynaphthalene-1-amine is reacted with 2-chloroacetyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the naphthyl ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide derivatives.
Oxidation: Formation of 2-chloro-N-(5-oxo-naphthalen-1-yl)-N-methylacetamide.
Reduction: Formation of N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide without the chloro group.
Aplicaciones Científicas De Investigación
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparación Con Compuestos Similares
2-Chloro-N-(5-hydroxynaphthalen-1-yl)acetamide: Lacks the methyl group on the nitrogen atom.
2-Chloro-N-(5-hydroxyphenyl)-N-methylacetamide: Features a phenyl group instead of a naphthyl group.
2-Chloro-N-(5-methoxynaphthalen-1-yl)-N-methylacetamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness: 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide is unique due to the presence of both the chloro and hydroxynaphthyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(17)8-14)11-6-2-5-10-9(11)4-3-7-12(10)16/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIHIURSQWLLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1C=CC=C2O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)


![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B2482814.png)

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)
amino}propanoate](/img/structure/B2482823.png)

![1-Methyl-4-{4-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2482825.png)

![2-[6-(BENZENESULFONYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL]-N-(3,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B2482827.png)
![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

